1-(6-Aminopirimidin-4-il)piperidina-4-carboxamida

Descripción general

Descripción

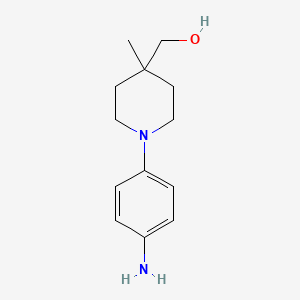

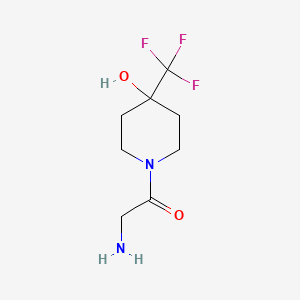

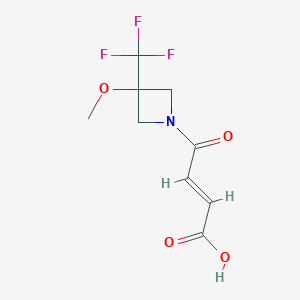

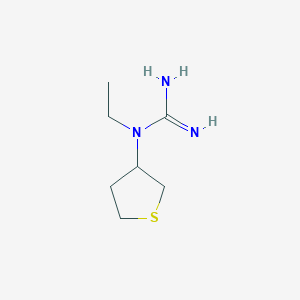

1-(6-Aminopyrimidin-4-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C10H15N5O and its molecular weight is 221.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(6-Aminopyrimidin-4-yl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-Aminopyrimidin-4-yl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Terapéutica contra el cáncer: Inhibición de la proteína quinasa B (Akt)

Este compuesto se ha identificado como un inhibidor selectivo y de administración oral de la proteína quinasa B (Akt), que es un actor clave en las vías de señalización intracelular que regulan el crecimiento y la supervivencia . La señalización de Akt a menudo está desregulada en el cáncer, lo que hace que los inhibidores de Akt sean agentes antitumorales potenciales. La optimización de este compuesto ha llevado a inhibidores ATP-competitivos, nanomolares con una selectividad significativa para Akt sobre la proteína quinasa A (PKA), proporcionando una vía prometedora para el tratamiento del cáncer .

Mejora de la biodisponibilidad oral

La modificación del andamiaje de piperidina en este compuesto ha superado los desafíos del rápido metabolismo in vivo y la baja biodisponibilidad oral observados en compuestos similares. Esto ha dado lugar a inhibidores potentes y biodisponibles por vía oral de PKB, que es una característica deseable para los agentes terapéuticos, ya que permite una administración más fácil y una posible mejor cumplimiento por parte del paciente .

Inhibición del crecimiento de xenotrasplantes de tumores humanos

Los compuestos representativos de esta clase han mostrado una fuerte inhibición del crecimiento de xenotrasplantes de tumores humanos en ratones desnudos a dosis bien toleradas. Esto sugiere que estos compuestos pueden traducir efectivamente sus propiedades anticancerígenas in vitro a la eficacia in vivo, lo que es un paso crítico en el desarrollo de nuevos fármacos contra el cáncer .

Modulación de biomarcadores

Se ha demostrado que estos compuestos modulan los biomarcadores de señalización a través de PKB in vivo. Esto significa que pueden afectar los niveles de expresión o la actividad de las proteínas involucradas en la vía de señalización de Akt, lo que podría usarse para monitorear la efectividad del compuesto en ensayos clínicos o como parte de enfoques de medicina personalizada .

Orientación a la ADN girasa en Mycobacterium

Otra aplicación de esta clase de compuestos es la orientación a la ADN girasa en Mycobacterium tuberculosis. Esto es particularmente importante ya que la tuberculosis sigue siendo un importante desafío para la salud mundial, y el desarrollo de nuevos agentes terapéuticos es fundamental para combatir la resistencia a los antibióticos .

Actividad antimicrobiana

El andamiaje de piperidina-4-carboxamida ha mostrado actividad contra Mycobacterium abscessus en pruebas de células completas. Esto indica un potencial para el desarrollo de nuevos agentes antimicrobianos que pueden actuar sobre infecciones difíciles de tratar causadas por este patógeno .

Selectividad para las vías de señalización intracelular

La selectividad de estos compuestos para vías de señalización intracelular específicas, como la vía PI3K-Akt, los convierte en herramientas valiosas para la investigación científica. Se pueden utilizar para diseccionar las funciones de estas vías en varios procesos biológicos y enfermedades .

Desarrollo y optimización de fármacos

El viaje de este compuesto desde el descubrimiento inicial hasta la optimización para una mejor selectividad y biodisponibilidad sirve como un estudio de caso en el desarrollo de fármacos. Resalta la importancia de las modificaciones químicas para lograr las propiedades farmacocinéticas y farmacodinámicas deseadas .

Mecanismo De Acción

Target of Action

The primary target of 1-(6-Aminopyrimidin-4-yl)piperidine-4-carboxamide is Protein Kinase B (PKB) , also known as Akt . PKB is an important component of intracellular signaling pathways that regulate growth and survival .

Mode of Action

1-(6-Aminopyrimidin-4-yl)piperidine-4-carboxamide interacts with PKB in an ATP-competitive manner . It provides nanomolar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .

Biochemical Pathways

The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . Binding of PKB to PI-3,4,5-P3 through the pleckstrin homology (PH) domain of the enzyme promotes activation of the kinase by phosphorylation on Ser473 and Thr308 . Activated PKB signals through phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .

Pharmacokinetics

While the compound is active in cellular assays, compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . The variation of the linker group between the piperidine and the lipophilic substituent identified 1-(6-aminopyrimidin-4-yl)piperidine-4-carboxamide as a potent and orally bioavailable inhibitor of pkb .

Result of Action

Representative compounds of 1-(6-Aminopyrimidin-4-yl)piperidine-4-carboxamide modulate biomarkers of signaling through PKB in vivo and strongly inhibit the growth of human tumor xenografts in nude mice at well-tolerated doses .

Análisis Bioquímico

Biochemical Properties

1-(6-Aminopyrimidin-4-yl)piperidine-4-carboxamide plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. One of the primary targets of this compound is protein kinase B (PKB or Akt), a key component of intracellular signaling pathways that regulate cell growth and survival . The compound acts as an ATP-competitive inhibitor, binding to the active site of PKB and preventing its activation. This inhibition leads to a decrease in the phosphorylation of downstream substrates, ultimately affecting various cellular processes.

Additionally, 1-(6-Aminopyrimidin-4-yl)piperidine-4-carboxamide has been shown to interact with DNA gyrase, an enzyme involved in DNA replication and repair . By inhibiting DNA gyrase, the compound induces DNA damage, leading to cell death in certain bacterial strains. This dual-targeting capability highlights the compound’s versatility and potential as a therapeutic agent.

Cellular Effects

The effects of 1-(6-Aminopyrimidin-4-yl)piperidine-4-carboxamide on various cell types and cellular processes are profound. In cancer cells, the compound has been demonstrated to inhibit cell proliferation and induce apoptosis by disrupting the PI3K-PKB-mTOR signaling pathway . This pathway is often deregulated in cancer, leading to uncontrolled cell growth and survival. By inhibiting PKB, the compound reduces the phosphorylation of key substrates involved in cell cycle progression and survival, such as GSK3β, FKHRL1, and BAD.

Moreover, 1-(6-Aminopyrimidin-4-yl)piperidine-4-carboxamide has been shown to affect gene expression by modulating the activity of transcription factors downstream of PKB . This modulation can lead to changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism, further contributing to its anticancer effects.

Molecular Mechanism

The molecular mechanism of action of 1-(6-Aminopyrimidin-4-yl)piperidine-4-carboxamide involves its binding interactions with specific biomolecules. As an ATP-competitive inhibitor, the compound binds to the active site of PKB, preventing the phosphorylation and activation of the kinase . This inhibition disrupts the downstream signaling cascade, leading to reduced cell proliferation and increased apoptosis.

In addition to its effects on PKB, 1-(6-Aminopyrimidin-4-yl)piperidine-4-carboxamide also inhibits DNA gyrase by binding to the enzyme’s active site . This binding prevents the enzyme from carrying out its essential functions in DNA replication and repair, resulting in DNA damage and cell death. The compound’s ability to target multiple biomolecules underscores its potential as a versatile therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(6-Aminopyrimidin-4-yl)piperidine-4-carboxamide have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory activity against PKB and DNA gyrase

Dosage Effects in Animal Models

The effects of 1-(6-Aminopyrimidin-4-yl)piperidine-4-carboxamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and induces apoptosis in cancer cells without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity, highlighting the importance of optimizing the dosage for therapeutic applications. Threshold effects have also been observed, where a minimum concentration of the compound is required to achieve its inhibitory effects on PKB and DNA gyrase .

Metabolic Pathways

1-(6-Aminopyrimidin-4-yl)piperidine-4-carboxamide is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound undergoes metabolism in vivo, leading to the formation of various metabolites that can influence its biological activity . The primary metabolic pathway involves the oxidation of the piperidine ring, followed by conjugation with glucuronic acid, resulting in the formation of water-soluble metabolites that are excreted in the urine. These metabolic processes can affect the compound’s pharmacokinetics and overall efficacy.

Transport and Distribution

The transport and distribution of 1-(6-Aminopyrimidin-4-yl)piperidine-4-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with ATP-binding cassette (ABC) transporters, which facilitate its uptake and efflux across cellular membranes . Additionally, the compound can bind to plasma proteins, influencing its distribution and bioavailability in vivo. These interactions play a crucial role in determining the compound’s therapeutic potential and pharmacokinetic profile.

Subcellular Localization

The subcellular localization of 1-(6-Aminopyrimidin-4-yl)piperidine-4-carboxamide is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with PKB and other signaling molecules . Additionally, the compound can accumulate in the nucleus, where it inhibits DNA gyrase and induces DNA damage . The localization of the compound is influenced by specific targeting signals and post-translational modifications, which direct it to specific cellular compartments and organelles.

Propiedades

IUPAC Name |

1-(6-aminopyrimidin-4-yl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5O/c11-8-5-9(14-6-13-8)15-3-1-7(2-4-15)10(12)16/h5-7H,1-4H2,(H2,12,16)(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKCILWKVQMLRMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2=NC=NC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.